Régadénoson
Vue d'ensemble
Description
Le régadénoson est un agent pharmacologique principalement utilisé comme vasodilatateur coronarien dans l’imagerie de perfusion myocardique (MPI). Il s’agit d’un agoniste des récepteurs adénosine A2A qui induit une vasodilatation coronarienne, ce qui le rend utile dans les tests d’effort pour les patients incapables de subir un stress d’effort adéquat . Le this compound est commercialisé sous les marques Lexiscan et Rapiscan .
Applications De Recherche Scientifique
Regadenoson has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying adenosine receptor agonists and their interactions.
Biology: Regadenoson is used to study cellular responses to adenosine receptor activation.
Medicine: Its primary application is in myocardial perfusion imaging for diagnosing coronary artery disease. .
Industry: Regadenoson is used in the pharmaceutical industry for developing diagnostic agents and studying cardiovascular drugs
Mécanisme D'action
Le régadénoson exerce ses effets en se liant sélectivement aux récepteurs adénosine A2A, qui se trouvent principalement dans les artères coronaires. Cette liaison provoque une vasodilatation coronarienne, augmentant le flux sanguin vers le muscle cardiaque. L’augmentation du flux sanguin améliore l’absorption des radiopharmaceutiques utilisés dans la MPI, permettant une meilleure imagerie du cœur . Le this compound a une faible affinité pour les récepteurs adénosine A1, A2B et A3, ce qui le rend plus sélectif et réduit les effets secondaires .
Safety and Hazards
The U.S. Food and Drug Administration (FDA) has warned of the rare but serious risk of heart attack and death with the use of Regadenoson . It is recommended to avoid using Regadenoson in patients with symptoms or signs of acute myocardial ischemia, such as unstable angina or cardiovascular instability . It is also advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Orientations Futures
The IDEALPET (Integrated Dual Exercise and Lexiscan PET) study is currently underway and will compare Lexiscan© alone with Lexiscan© plus exercise (“Lexercise”) with regards to safety, tolerability, myocardial perfusion image quality, and assessment of relative and absolute myocardial perfusion . Additionally, Hikma Pharmaceuticals PLC has launched Regadenoson Injection, in prefilled syringe (PFS) form .
Analyse Biochimique
Biochemical Properties
Regadenoson plays a crucial role in biochemical reactions by selectively binding to A2A adenosine receptors. This interaction leads to coronary vasodilation and increased myocardial blood flow. Regadenoson has a low affinity for A1 adenosine receptors and negligible affinity for A2B and A3 adenosine receptors . The binding of Regadenoson to A2A receptors mimics the effects of adenosine, causing vasodilation and enhancing blood flow in coronary arteries .
Cellular Effects
Regadenoson influences various cellular processes, particularly in smooth muscle cells and endothelial cells. By binding to A2A receptors on these cells, Regadenoson induces vasodilation, which increases blood flow in coronary arteries . Additionally, Regadenoson has been shown to reduce inflammation in tissues by suppressing the activation of invariant natural killer T cells . This anti-inflammatory effect is particularly beneficial in conditions such as hypoxia, ischemia, and transplantation.
Molecular Mechanism
At the molecular level, Regadenoson exerts its effects by binding to A2A adenosine receptors with a low affinity (Ki = 1.3 µM) . This binding activates the Gs protein-coupled receptor pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle cells and subsequent vasodilation . Regadenoson has minimal effects on A1, A2B, and A3 adenosine receptors, making it a highly selective agent for coronary vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Regadenoson are observed to change over time. The maximal plasma concentration of Regadenoson is achieved within 1 to 4 minutes after injection, with the pharmacodynamic response peaking shortly thereafter . The initial phase has a half-life of approximately 2 to 4 minutes, followed by an intermediate phase with a half-life of 30 minutes . The final phase consists of a decline in plasma concentration with a half-life of approximately 2 hours . These temporal effects are crucial for understanding the duration and stability of Regadenoson in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of Regadenoson vary with different dosages. For instance, in a dog model, an intravenous bolus injection of Regadenoson caused a dose-dependent increase in myocardial blood flow, comparable to that produced by adenosine infusion . Both drugs caused a dose-dependent decrease in coronary vascular resistance, with the maximal decrease observed at higher doses . At high doses, Regadenoson may induce adverse effects such as hypotension and bradycardia .
Metabolic Pathways
It is known that the cytochrome P450 enzyme system is not likely involved in its metabolism . Approximately 58% of Regadenoson is eliminated via renal excretion . The lack of involvement of the cytochrome P450 system suggests that Regadenoson may have fewer drug-drug interactions compared to other agents metabolized by this pathway.
Transport and Distribution
Regadenoson is transported and distributed within cells and tissues primarily through the bloodstream. It has a distribution volume of approximately 11.5 liters . The drug is predominantly excreted unchanged in the urine, with renal excretion accounting for 57% of the elimination . The rapid distribution and clearance of Regadenoson are essential for its effectiveness as a diagnostic agent in MPI.
Subcellular Localization
The subcellular localization of Regadenoson is primarily associated with its target receptors, the A2A adenosine receptors, which are located on the cell membrane of smooth muscle cells and endothelial cells . The binding of Regadenoson to these receptors triggers downstream signaling pathways that lead to vasodilation and increased blood flow. The specific localization of Regadenoson to these receptors ensures its targeted action and minimizes off-target effects.
Méthodes De Préparation
La synthèse du régadénoson implique plusieurs étapes, commençant par la préparation d’intermédiaires. Une méthode courante comprend la réaction de l’hydrazinoadénine avec un dérivé de pyrazole dans des conditions spécifiques . Le processus implique généralement:
Préparation des intermédiaires: L’hydrazinoadénine est mise à réagir avec un dérivé de pyrazole pour former un composé intermédiaire.
Formation de this compound: L’intermédiaire est ensuite mis à réagir avec un autre composé dans des conditions catalytiques pour former du this compound
Les méthodes de production industrielle mettent l’accent sur l’optimisation du rendement et la réduction des sous-produits toxiques. Ces méthodes impliquent souvent des procédés évolutifs qui garantissent un rendement élevé et une impureté minimale .
Analyse Des Réactions Chimiques
Le régadénoson subit diverses réactions chimiques, notamment:
Oxydation: Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant ainsi ses propriétés chimiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .
Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique:
Chimie: Il est utilisé comme composé modèle dans l’étude des agonistes des récepteurs adénosine et de leurs interactions.
Biologie: Le this compound est utilisé pour étudier les réponses cellulaires à l’activation des récepteurs adénosine.
Médecine: Son application principale est l’imagerie de perfusion myocardique pour diagnostiquer la maladie coronarienne. .
Industrie: Le this compound est utilisé dans l’industrie pharmaceutique pour développer des agents de diagnostic et étudier les médicaments cardiovasculaires
Comparaison Avec Des Composés Similaires
Le régadénoson est souvent comparé à d’autres vasodilatateurs tels que l’adénosine et le dipyridamole:
Adénosine: Comme le this compound, l’adénosine est un agoniste des récepteurs adénosine utilisé dans la MPI. .
Dipyridamole: Ce composé induit également une vasodilatation coronarienne mais par un mécanisme différent.
Le this compound est unique en raison de sa sélectivité pour les récepteurs A2A et de sa demi-vie plus longue, ce qui permet une administration en bolus unique .
Propriétés
IUPAC Name |
1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPZPHGJDAGEJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861529 | |
Record name | 2-[4-(Methylcarbamoyl)-1H-pyrazol-1-yl]-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313348-27-5 | |
Record name | 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Regadenoson?
A1: Regadenoson selectively binds to the adenosine 2A receptor (A2AR), a G protein-coupled receptor primarily found on coronary artery smooth muscle cells. [, , , , ]
Q2: How does Regadenoson binding to A2AR lead to coronary vasodilation?
A2: Binding of Regadenoson to A2AR activates the Gs protein signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in relaxation of coronary artery smooth muscle cells, inducing vasodilation and increased coronary blood flow. [, , , , ]
Q3: Is there any spectroscopic data available for Regadenoson in these research papers?
A3: The provided papers focus on the pharmacological and clinical aspects of Regadenoson and do not delve into detailed spectroscopic characterization.
Q4: How does the stability of Regadenoson compare to other vasodilators like adenosine?
A5: Regadenoson has a longer half-life compared to adenosine, allowing for a single bolus injection rather than continuous infusion. [, , ] This suggests greater stability in physiological conditions, although specific stability data under various conditions is not discussed in these papers.
Q5: Does Regadenoson exhibit any catalytic properties?
A6: Regadenoson primarily acts as a receptor agonist and does not display catalytic activity. Its primary application is as a pharmacological stress agent in myocardial perfusion imaging. [, , , , , , , , , ]
Q6: Have there been any computational studies conducted on Regadenoson?
A6: The provided papers primarily focus on clinical and in vivo studies of Regadenoson. Information on computational simulations, calculations, or QSAR models related to Regadenoson is not discussed.
Q7: How does the selectivity of Regadenoson for the A2A receptor compare to other adenosine receptor agonists?
A8: Regadenoson exhibits high selectivity for the A2A receptor compared to other adenosine receptors (A1, A2B, and A3), leading to a more targeted vasodilatory effect with potentially fewer off-target side effects. [, , , , ]
Q8: What is the typical formulation for administering Regadenoson?
A9: Regadenoson is typically formulated as an intravenous injection, allowing for rapid and controlled delivery. [, ]
Q9: Is there any information available on the SHE regulations specific to Regadenoson?
A9: The provided papers do not explicitly discuss SHE regulations pertaining to Regadenoson. It is crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.
Q10: How does the pharmacokinetic profile of Regadenoson differ from adenosine?
A11: Regadenoson has a longer half-life than adenosine (approximately 2-3 minutes) and exhibits a more sustained hyperemic response. [, , , , ] It is administered as a single bolus injection, while adenosine requires continuous intravenous infusion.
Q11: What is known about the metabolism and excretion of Regadenoson?
A11: The specific metabolic pathways and excretion routes of Regadenoson are not extensively discussed in the provided papers.
Q12: What are the primary applications of Regadenoson in clinical settings?
A13: Regadenoson is primarily used as a pharmacological stress agent during myocardial perfusion imaging (MPI) to assess for coronary artery disease. [, , , , , , , , , ] It is also used in fractional flow reserve (FFR) measurement to assess the severity of coronary artery stenosis. [, , ]
Q13: Is there any evidence of resistance developing to Regadenoson's effects?
A13: The development of resistance to Regadenoson is not directly addressed in the provided research papers.
Q14: What are the common side effects associated with Regadenoson administration?
A14: This section will focus on the scientific aspects of the compound and will not delve into details regarding side effects. For a comprehensive understanding of the safety profile and potential adverse effects, it is essential to consult the relevant drug information and regulatory guidelines.
Q15: Are there any ongoing studies exploring alternative delivery routes for Regadenoson?
A16: While the current standard for Regadenoson administration is intravenous injection, one study investigated its potential as a topical ointment for wound healing in mice. [] This highlights the potential for exploring alternative delivery routes and applications for this compound.
Q16: How are Regadenoson concentrations typically measured in biological samples?
A18: One study describes a validated method using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for quantifying Regadenoson in human plasma. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.